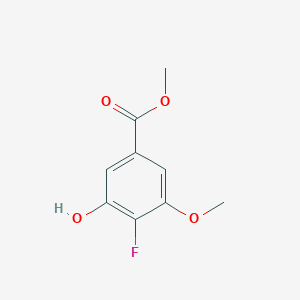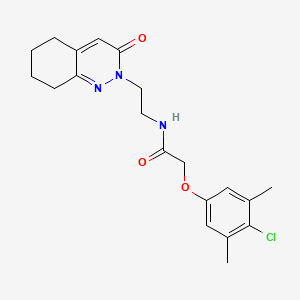
N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide” is a complex organic compound. It contains a 1,2,3,4-tetrahydroisoquinoline core, which is a structural motif found in various natural products and therapeutic lead compounds . This compound also features a thiazol-2-yl group and a benzenesulfonamide moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a 1,2,3,4-tetrahydroisoquinoline core, a thiazol-2-yl group, and a benzenesulfonamide moiety . The 1,2,3,4-tetrahydroisoquinoline core is a key fragment of a diverse range of alkaloids and bioactive molecules .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been studied for its potential antimicrobial activity. It has shown promising results against both bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial drugs .
Anticancer Activity
The compound has also been evaluated for its anticancer activity. In particular, it has shown promising results against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it could be used in the development of new anticancer therapies .
Antiproliferative Agents
The compound has been studied as a potential antiproliferative agent. This means it could potentially be used to inhibit the growth of cells, particularly cancerous cells .
Antioxidant Activity
Thiazole derivatives, which include the compound , have been studied for their antioxidant activity . This suggests that the compound could potentially be used in the treatment of diseases caused by oxidative stress .
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been studied for their analgesic (pain-relieving) and anti-inflammatory activities . This suggests that the compound could potentially be used in the treatment of pain and inflammation .
Neuroprotective Activity
Thiazole derivatives have been studied for their neuroprotective activities . This suggests that the compound could potentially be used in the treatment of neurodegenerative diseases .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the biological activities of compounds with a 1,2,3,4-tetrahydroisoquinoline core, this compound could potentially be used in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
N-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-14-18(19(24)23-12-11-15-7-5-6-8-16(15)13-23)27-20(21-14)22-28(25,26)17-9-3-2-4-10-17/h2-10H,11-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOBVHVMCCDPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2659206.png)
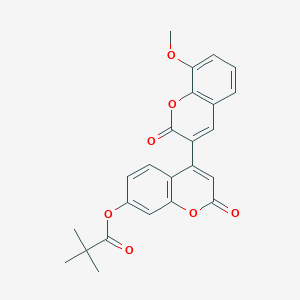
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone](/img/structure/B2659210.png)
![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline](/img/structure/B2659213.png)
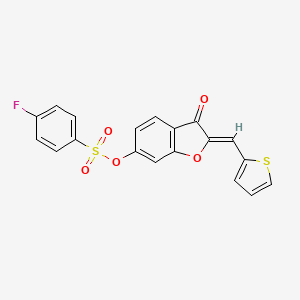
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2659216.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2659217.png)
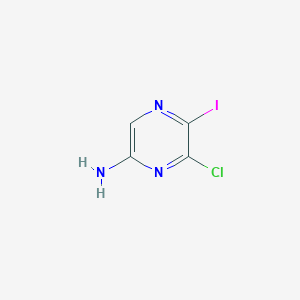

![Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2659224.png)
![6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride](/img/structure/B2659225.png)
![N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2659226.png)
